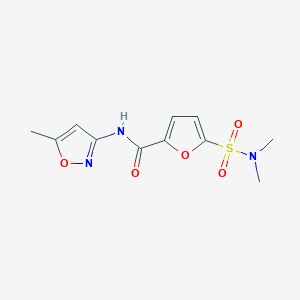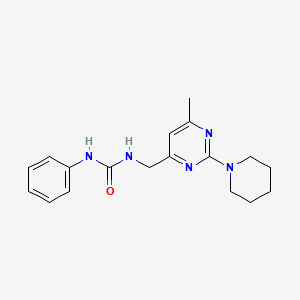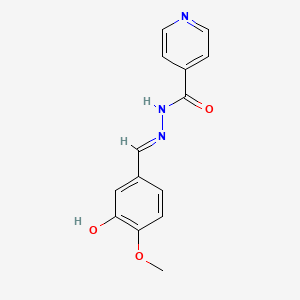
2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
Biological Effects of Acetamide Derivatives
A review on the biological effects of acetamide and its derivatives, including formamide and dimethyl derivatives, discusses their commercial importance and biological consequences of exposure. This review highlights the varied biological responses among these chemicals, reflecting their biological and usage characteristics. Information on environmental toxicology has been expanded, showing the importance of these materials in various applications (Kennedy, 2001).
Metabolism and Genetic Differences in Paracetamol
Research on paracetamol metabolism reveals intersubject and ethnic differences in its metabolic activation, suggesting variations in susceptibility to toxicity and efficacy. This study aims to link paracetamol metabolism with enzyme genotypes, indicating the complexity of drug metabolism and the potential for personalized medicine approaches (Zhao & Pickering, 2011).
Environmental Impact of Pharmaceutical Compounds
Studies on the environmental protection by adsorptive elimination of acetaminophen from water discuss the challenges of monitoring and treating recalcitrant compounds in the environment. This comprehensive review addresses recent progress in adsorption technologies for removing acetaminophen, emphasizing the importance of advanced treatment systems in mitigating environmental impacts (Igwegbe et al., 2021).
Advanced Oxidation Processes for Drug Degradation
A review on the degradation of acetaminophen by advanced oxidation processes covers the kinetics, mechanisms, and by-products of these treatments. It highlights the importance of understanding the transformation pathways and biotoxicity of degradation products, contributing to the development of more effective water treatment technologies (Qutob et al., 2022).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-26-15-9-8-13(10-16(15)27-2)11-17(24)23-12-18(25,19(20,21)22)14-6-4-3-5-7-14/h3-10,25H,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKZVOVXCCOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2852542.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline](/img/structure/B2852543.png)

![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2852548.png)
![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)
![N-[4-(acetylamino)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2852550.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2852553.png)

![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)

![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)
